
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is an organic compound that features a bromobenzene ring substituted with sulfonyl and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromobenzene ring can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives, such as nitrobenzene, chlorobenzene, and sulfonated benzene.
Nucleophilic Substitution: Products include sulfonamide derivatives, where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a methanesulfonamide group.
N-(4-Bromophenyl)methanesulfonamide: This compound is structurally similar but lacks the sulfonyl group on the benzene ring.
Uniqueness
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is unique due to the presence of both sulfonyl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
55116-71-7 |
|---|---|
Molecular Formula |
C7H8BrNO4S2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
(4-bromophenyl)sulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrNO4S2/c8-6-1-3-7(4-2-6)14(10,11)5-15(9,12)13/h1-4H,5H2,(H2,9,12,13) |
InChI Key |
RIQQLISTUHXMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CS(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


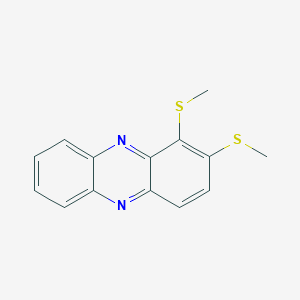

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
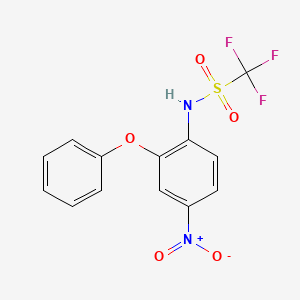

![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
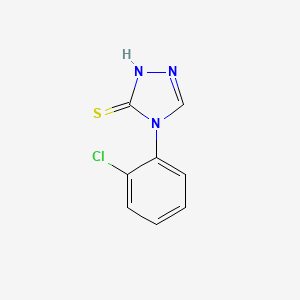
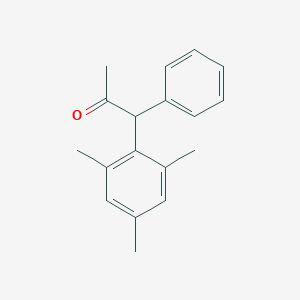
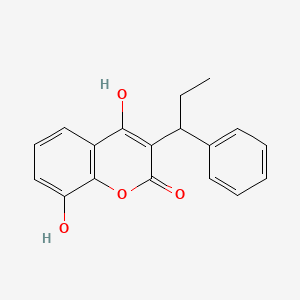
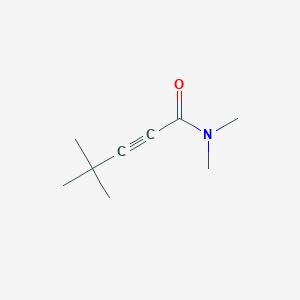

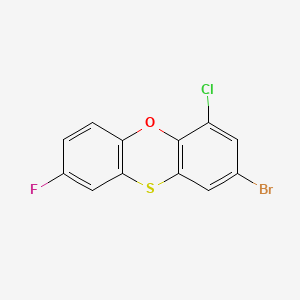
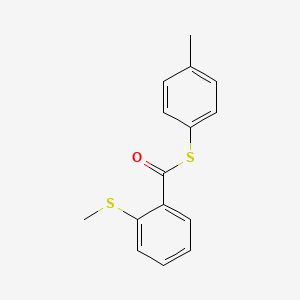
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
